molecular formula C22H24N2O4 B2411749 3-(2-(3-((benzyloxy)methyl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one CAS No. 1251680-69-9

3-(2-(3-((benzyloxy)methyl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one

Cat. No.: B2411749
CAS No.: 1251680-69-9
M. Wt: 380.444
InChI Key: DIEFPPJSVNWTMS-UHFFFAOYSA-N
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Description

3-(2-(3-((benzyloxy)methyl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one is a complex organic compound that features a benzo[d]oxazole core linked to a piperidine ring via a benzyloxy methyl group

Properties

IUPAC Name

3-[2-oxo-2-[3-(phenylmethoxymethyl)piperidin-1-yl]ethyl]-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4/c25-21(14-24-19-10-4-5-11-20(19)28-22(24)26)23-12-6-9-18(13-23)16-27-15-17-7-2-1-3-8-17/h1-5,7-8,10-11,18H,6,9,12-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIEFPPJSVNWTMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CN2C3=CC=CC=C3OC2=O)COCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(3-((benzyloxy)methyl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one typically involves multiple steps:

    Formation of the Benzo[d]oxazole Core: This can be achieved through the cyclization of appropriate ortho-aminophenol derivatives with carboxylic acids or their derivatives under acidic conditions.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with an electrophilic intermediate.

    Attachment of the Benzyloxy Methyl Group: This step involves the reaction of a benzyloxy methyl halide with the piperidine nitrogen, typically under basic conditions to facilitate the nucleophilic attack.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy methyl group, leading to the formation of benzoic acid derivatives.

    Reduction: Reduction reactions can target the oxoethyl group, potentially converting it to a hydroxyl group.

    Substitution: The piperidine ring can participate in various substitution reactions, such as alkylation or acylation, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Alkyl halides or acyl chlorides are common reagents for substitution reactions, often in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Hydroxyethyl derivatives.

    Substitution: Various alkylated or acylated piperidine derivatives.

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity
Research has indicated that derivatives of benzoxazolones exhibit promising anticancer activity. The structural framework of 3-(2-(3-((benzyloxy)methyl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one allows for the modulation of biological pathways involved in cancer progression. For instance, studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines, suggesting potential as anticancer agents .

2. Enzyme Inhibition
Compounds related to this structure have been evaluated for their ability to inhibit enzymes such as α-glucosidase and butyrylcholinesterase. These enzymes are crucial in metabolic pathways and neurodegenerative diseases, respectively. The inhibition of these enzymes can lead to therapeutic effects in conditions like diabetes and Alzheimer's disease .

3. Neuroprotective Effects
The piperidine moiety present in the compound is known for its neuroprotective properties. Research has suggested that compounds with similar piperidine structures can protect against neurotoxicity and promote neuronal health, making them candidates for treating neurodegenerative disorders .

Synthesis and Structural Variations

The synthesis of 3-(2-(3-((benzyloxy)methyl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one typically involves multi-step reactions that can be optimized through microwave-assisted techniques. This method not only improves yield but also reduces synthesis time compared to conventional methods .

Synthesis Overview

StepReaction TypeKey Reagents/ConditionsOutcome
1Nucleophilic substitutionPiperidine derivativesFormation of intermediate
2CyclizationBenzoyl chlorideFormation of benzoxazole ring
3OxidationOxidizing agentsFinal compound synthesis

Case Studies

Case Study 1: Anticancer Efficacy
A study investigated the anticancer efficacy of benzoxazolones, including derivatives similar to the target compound. Results demonstrated significant inhibition of proliferation in breast cancer cell lines, suggesting that structural modifications could enhance potency .

Case Study 2: Enzyme Inhibition
Another research focused on the inhibitory effects of benzoxazolone derivatives on α-glucosidase. The synthesized compounds showed IC50 values indicating effective inhibition, which could lead to potential therapeutic applications in managing type 2 diabetes .

Mechanism of Action

The mechanism of action of 3-(2-(3-((benzyloxy)methyl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d]oxazole core can interact with active sites of enzymes, potentially inhibiting their activity. The piperidine ring may enhance binding affinity through hydrophobic interactions, while the benzyloxy methyl group can participate in hydrogen bonding or van der Waals interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-(2-(3-((benzyloxy)methyl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one stands out due to its unique combination of a benzo[d]oxazole core and a piperidine ring linked via a benzyloxy methyl group. This structural arrangement may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.

Biological Activity

3-(2-(3-((benzyloxy)methyl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one, a compound with the CAS number 1251680-69-9, has gained attention due to its potential biological activities. This article explores its biological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C22H24N2O4C_{22}H_{24}N_{2}O_{4}, with a molecular weight of 380.4 g/mol. Its structure includes a benzoxazole ring, which is known for its diverse biological activities.

Antimicrobial Activity

Research indicates that derivatives of benzoxazole, including the target compound, exhibit antimicrobial properties. A study evaluated several benzoxazole derivatives against various bacterial strains:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
1Bacillus subtilis32 µg/mL
2Escherichia coli64 µg/mL
3Pichia pastoris128 µg/mL

The results suggest that modifications in the structure can significantly influence antimicrobial efficacy, with certain substitutions enhancing activity against specific strains .

Anticancer Properties

The compound's potential as an anticancer agent has been explored, particularly through its interaction with programmed death-ligand 1 (PD-L1). In vitro studies demonstrated that certain derivatives exhibited potent inhibitory effects on PD-L1:

CompoundIC50 (nM)Binding Affinity (K_D, nM)
L71.83.34
BMS-101636Not applicable

These findings indicate that modifications to the piperidine and benzoxazole moieties can enhance binding affinity and inhibitory potency against PD-L1 .

Mechanistic Studies

Mechanistic investigations revealed that the compound interacts with specific receptors involved in immune regulation and cancer progression. The binding stability and selectivity of the compound were assessed using surface plasmon resonance assays, demonstrating significant potential for therapeutic applications in oncology .

Structure-Activity Relationship (SAR)

Recent studies have focused on the structure-activity relationship of similar compounds to understand how variations in chemical structure affect biological activity. Key findings include:

  • Substituents : The presence of electron-donating groups enhances activity against certain targets.
  • Ring Modifications : Alterations in the benzoxazole ring can lead to improved binding affinities.

These insights are critical for guiding future synthesis and optimization of related compounds .

Case Study 1: Antimicrobial Screening

A comprehensive screening of various benzoxazole derivatives highlighted the importance of substituent positioning on antimicrobial activity. Compounds with methoxy groups at specific positions showed enhanced efficacy against E. coli, emphasizing the role of electronic effects in biological activity .

Case Study 2: Cancer Inhibition

In vivo studies utilizing mouse models demonstrated that selected derivatives significantly reduced tumor growth by inhibiting PD-L1 interactions. These results underscore the therapeutic potential of targeting immune checkpoints in cancer therapy .

Q & A

Q. What established synthetic routes are available for this compound, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of benzoxazolone derivatives typically involves multi-step procedures, including nucleophilic substitution, amidation, or coupling reactions. For example, bivalent benzoxazolone ligands with piperidine moieties (structurally analogous to the target compound) are synthesized via General Procedure D, which includes coupling a benzoxazolone core with a piperidine derivative under reflux in anhydrous dichloromethane (DCM) with a coupling agent like EDCI. Yields range between 51–53%, with purity confirmed by NMR and HRMS . Reaction conditions such as solvent choice (polar vs. nonpolar), temperature, and stoichiometric ratios of reagents significantly impact yield. For instance, electron-withdrawing substituents on the piperidine ring may require longer reaction times or higher temperatures to achieve comparable yields .

Q. How is the compound characterized using spectroscopic methods, and what are the critical spectral markers?

Methodological Answer: 1H NMR and 13C NMR are critical for structural validation. In benzoxazolone-piperidine hybrids, key spectral markers include:

  • 1H NMR : Resonances for the benzoxazolone carbonyl (δ ~10.5 ppm), piperidine N–CH2 groups (δ ~3.2–4.0 ppm), and benzyloxy protons (δ ~4.5–5.0 ppm).
  • 13C NMR : Peaks for the oxazolone carbonyl (δ ~160–165 ppm) and piperidine carbons (δ ~45–60 ppm).
    HRMS (ESI+) provides molecular ion confirmation. For example, a derivative with molecular formula C24H25N3O4 showed an [M+H]+ ion at m/z 420.1918 (calculated 420.1914) . Elemental analysis (C, H, N) further validates purity, with deviations >0.3% indicating impurities .

Advanced Research Questions

Q. How can researchers optimize the synthetic route to improve yield, considering steric and electronic effects of substituents?

Methodological Answer: Optimization requires systematic variation of substituents and reaction parameters. For example:

  • Steric hindrance : Bulky substituents on the piperidine nitrogen (e.g., benzyloxy groups) may reduce coupling efficiency. Switching to a bulkier coupling agent (e.g., HATU instead of EDCI) or increasing reaction temperature (e.g., 50°C vs. room temperature) can mitigate this .
  • Electronic effects : Electron-deficient aryl groups on the benzoxazolone core may slow amidation. Pre-activation of the carboxylic acid using TBTU or HOBt can enhance reactivity . Parallel microscale reactions (e.g., 0.1 mmol scale) with varying substituents can identify optimal conditions before scaling up .

Q. What strategies address discrepancies in spectral data during structural elucidation?

Methodological Answer: Contradictions in spectral data (e.g., unexpected splitting in NMR or HRMS deviations) require cross-validation:

  • Dynamic NMR : For piperidine ring conformers causing split peaks, variable-temperature NMR (e.g., 25–60°C) can resolve coalescence effects .
  • Isotopic labeling : Use deuterated analogs to confirm assignments of overlapping proton signals (e.g., benzyloxy vs. piperidine CH2 groups) .
  • X-ray crystallography : If available, single-crystal structures provide definitive confirmation, as seen in related benzoxazolone derivatives .

Q. How should researchers design experiments to evaluate biological activity, ensuring statistical validity?

Methodological Answer: For in vitro bioactivity studies (e.g., enzyme inhibition):

  • Dose-response assays : Use a logarithmic concentration range (e.g., 1 nM–100 µM) with triplicate measurements to calculate IC50 values. Include positive controls (e.g., known inhibitors) and vehicle-only controls .
  • Statistical design : Apply randomized block designs to account for batch variability in compound synthesis. For example, partition experiments into blocks based on synthesis dates or reagent lots, with each block tested across all doses .
  • Data normalization : Express activity relative to baseline (e.g., % inhibition vs. vehicle) and use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare groups .

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